4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde
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Overview
Description
4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde is an organic compound with the molecular formula C14H9FIO2 It is characterized by the presence of fluorine, iodine, and benzaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl alcohol and 3,5-diiodosalicylaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluorobenzyl alcohol reacts with the aldehyde group of 3,5-diiodosalicylaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzoic acid.
Reduction: 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluorobenzyl)oxy]benzoic acid
- 3-(4’-Fluorobenzyloxy)phenylboronic acid
Uniqueness
4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical reactivity and biological activity. The combination of these halogens with the benzaldehyde functional group makes it a versatile compound for various applications.
Biological Activity
4-[(2-Fluorobenzyl)oxy]-3,5-diiodobenzaldehyde (CAS No. 384857-18-5) is a synthetic compound that has attracted interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex aromatic structure with two iodine substituents and a fluorobenzyl ether group. Its molecular formula is C14H10FI2O, and it possesses unique characteristics that may influence its biological interactions.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A2780 (ovarian cancer)
- H460 (lung cancer)
These studies utilized assays such as MTT and Annexin V staining to evaluate cell viability and apoptosis induction. The compound appears to trigger apoptosis through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death .
The proposed mechanism of action involves the compound's ability to interact with cellular targets, including:
- Enzymatic Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.
- DNA Intercalation : The structural features suggest potential intercalation with DNA, disrupting replication and transcription processes.
Case Studies
- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration) after 48 hours. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis .
- In Vivo Studies : Preliminary animal studies showed that administration of the compound significantly reduced tumor growth in xenograft models compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
Data Summary
Biological Activity | Cell Line | Concentration | Effect |
---|---|---|---|
Anticancer | MCF-7 | 50 µM | 70% reduction in viability |
Apoptosis Induction | A2780 | Various | Increased sub-G1 population |
Tumor Growth Inhibition | Xenograft Model | N/A | Significant reduction in tumor size |
Properties
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-3,5-diiodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FI2O2/c15-11-4-2-1-3-10(11)8-19-14-12(16)5-9(7-18)6-13(14)17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPLUEYODJHKQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)C=O)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FI2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.